REACTION_CXSMILES
|
[C:1]([OH:14])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH2:15][C:16]([CH2:21][CH3:22])([CH2:19]O)[CH2:17][OH:18]>>[OH:18][CH2:17][C:16]1([CH2:21][CH3:22])[CH2:19][O:14][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[N:15]1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed together
|
Type
|
TEMPERATURE
|
Details
|
by heating at 185°-190° C. for 30 hours
|
Duration
|
30 h
|
Type
|
DISTILLATION
|
Details
|
Work up and distillation of the residue at 160°-162° C./1 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(N=C(OC1)CCCCCCCCCCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.19 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |